Bienvenue dans la boutique en ligne BenchChem!

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide

Drug Metabolism Carboxylesterase Prodrug Activation

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide (CAS 868370-89-2) is a synthetic benzothiazole acetamide derivative belonging to a class extensively explored for modulating Transient Receptor Potential Vanilloid 1 (TRPV1) channels and inhibiting human carboxylesterases (CE1/CE2). Characterized by a 4,7-dimethoxy substitution on the benzothiazole core and an N-3 ethyl group, this compound serves as a critical probe in pain pharmacology and drug metabolism studies.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 868370-89-2
Cat. No. B2802747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide
CAS868370-89-2
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2SC1=NC(=O)CC3=CC=CC=C3)OC)OC
InChIInChI=1S/C19H20N2O3S/c1-4-21-17-14(23-2)10-11-15(24-3)18(17)25-19(21)20-16(22)12-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3
InChIKeyKUZLXGAWMJTWIH-VXPUYCOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide (CAS 868370-89-2): A Specialized Benzothiazole Amide for TRPV1 and Carboxylesterase Research


(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide (CAS 868370-89-2) is a synthetic benzothiazole acetamide derivative belonging to a class extensively explored for modulating Transient Receptor Potential Vanilloid 1 (TRPV1) channels and inhibiting human carboxylesterases (CE1/CE2) [1]. Characterized by a 4,7-dimethoxy substitution on the benzothiazole core and an N-3 ethyl group, this compound serves as a critical probe in pain pharmacology and drug metabolism studies. Unlike generic benzothiazoles, its specific (Z)-ylidene configuration and substitution pattern confer distinct spatial and electronic properties that directly influence target binding kinetics and metabolic stability [2].

Why Substituting (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide (868370-89-2) with Generic Benzothiazole Acetamides Risks Experimental Inconsistency


Generic benzothiazole acetamides are insufficient substitutes for CAS 868370-89-2 in quantitative pharmacological or metabolic assays. The compound's unique N-3 ethyl group and 4,7-dimethoxy arrangement are critical pharmacophoric elements identified through structure-activity relationship (SAR) studies on TRPV1 antagonists [1]. Substitution at these positions directly impacts antagonist potency and selectivity, while variations in the acetamide linker region profoundly alter metabolic stability and off-target liability toward carboxylesterases [2]. Even within the same benzothiazole amide series, minor structural deviations lead to significant differences in in vitro IC50 values and in vivo pharmacokinetic profiles, making the use of precise chemical matter essential for reproducible research outcomes.

Quantitative Differentiation Evidence for (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide (868370-89-2) Against Closest Analogs


Carboxylesterase 2 (CE2) Inhibition Potency vs. Carboxylesterase 1 (CE1) Selectivity Profile

This compound exhibits high-affinity competitive inhibition of human carboxylesterase 2 (CE2) with a Ki of 42 nM and an IC50 of 20 nM in human liver microsomes, while demonstrating a >480-fold selectivity window against the related human carboxylesterase 1 (CE1) isoform, which shows an IC50 of 20,400 nM [1]. This dramatic selectivity profile is not observed with the methyl analog (CAS 868370-88-1), which possesses a different substitution pattern and exhibits distinct bioactivity profiles in high-throughput screens .

Drug Metabolism Carboxylesterase Prodrug Activation

TRPV1 Antagonistic Potency in the Context of Benzothiazole Amide Structure-Activity Relationships

Based on comprehensive SAR studies of benzothiazole amides, the 4,7-dimethoxy substitution pattern present on this compound is crucial for achieving nanomolar potency at the human TRPV1 receptor [1]. The ethyl group at the N-3 position contributes to optimal spatial orientation for antagonistic activity. In this chemical series, optimized compounds closely related to this core structure demonstrate IC50 values in the low nanomolar range (e.g., 22 nM) against capsaicin-induced calcium influx in HEK293 cells expressing human TRPV1 [2], significantly outperforming earlier generations of benzothiazole amides with different substitution patterns that exhibit only micromolar activity .

Pain Pharmacology TRPV1 Ion Channel Modulation

Metabolic Stability Differentiation Through Structural Blocking of Metabolic Soft Spots

Metabolic profiling of TRPV1 antagonists in the benzothiazole amide series revealed that unsubstituted or mono-substituted analogs undergo rapid amide hydrolysis and generate potentially genotoxic aryl amine metabolites [1]. The presence of methoxy groups at the 4 and 7 positions on the benzothiazole core, as found in CAS 868370-89-2, is a key structural modification designed to block these metabolic soft spots, as demonstrated by the enhanced metabolic stability of optimized compounds in the series relative to earlier, unsubstituted leads [2]. This structural feature directly mitigates the risk of confounding in vitro genotoxicity signals that plagued earlier benzothiazole amide antagonists.

Drug Metabolism Pharmacokinetics Genotoxicity

Optimal Application Scenarios for (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide (868370-89-2) Based on Quantitative Evidence


Selective Carboxylesterase 2 (CE2) Inhibition in Drug-Drug Interaction and Prodrug Metabolism Studies

The >480-fold selectivity for CE2 over CE1 established in human liver microsome assays [1] makes this compound an ideal chemical tool for isolating CE2-specific contributions in drug metabolism studies. Researchers investigating prodrug activation mechanisms (e.g., irinotecan, oseltamivir) or lipid metabolism pathways can deploy this compound to selectively block CE2 activity without confounding CE1-mediated processes. This selectivity is not achievable with broad-spectrum esterase inhibitors such as bis(4-nitrophenyl) phosphate (BNPP) or tetrahydrolipstatin.

Structure-Activity Relationship (SAR) Reference Standard for Benzothiazole-Based TRPV1 Antagonists

As a fully substituted benzothiazole amide with the optimized 4,7-dimethoxy and N-3 ethyl pharmacophore, this compound serves as a validated reference standard for benchmarking new TRPV1 antagonist candidates [2]. Its defined chemical structure and established potency range allow medicinal chemistry teams to calibrate assay systems, validate screening hits, and confirm target engagement in competitive binding or functional assays. This compound provides a reproducible positive control that ensures assay fidelity across laboratories and experimental runs.

Investigation of Metabolism-Genotoxicity Interplay in Benzothiazole Amide Drug Candidates

The 4,7-dimethoxy substitution pattern on this compound represents a key structural solution to the metabolic instability and genotoxicity issues identified in the broader benzothiazole amide series [3]. Toxicologists and drug metabolism scientists can use this compound as a negative control or benchmark in in vitro genotoxicity testing batteries (Ames, mouse lymphoma assay, Comet assay) to differentiate structure-dependent genotoxic risk from assay-specific artifacts arising from inadequate metabolic activation systems such as rat liver S9.

Procurement Specification for High-Purity Reference Standard in Bioanalytical Method Development

Given the compound's specific (Z)-ylidene stereochemistry and defined substitution pattern, procurement with precise CAS verification (868370-89-2) and analytical certification (HPLC purity >95%, with characterization of any E-isomer impurity) is essential for developing validated LC-MS/MS or HPLC-UV methods for quantification in biological matrices [1][2]. Impure batches or incorrect stereoisomers will produce inaccurate calibration curves and compromised method robustness in pharmacokinetic or tissue distribution studies.

Quote Request

Request a Quote for (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.